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Compound of Interest

Compound Name: 4-Bromo-3-nitrobenzotrifluoride

Cat. No.: B1268037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

4-Bromo-3-nitrobenzotrifluoride (CAS No: 349-03-1; Molecular Formula: C₇H₃BrF₃NO₂).[1]

The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

This information is crucial for the unambiguous identification, purity assessment, and structural

elucidation of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-Bromo-3-
nitrobenzotrifluoride.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

Data not

available in a

quantitative list

format.

Interpretation

based on

spectral images

suggests three

distinct aromatic

proton signals.

Note: Detailed quantitative peak list for ¹H NMR is not readily available in public databases.

The interpretation is based on the analysis of the ¹H NMR spectrum available from spectral

databases.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available in a quantitative list format.

Spectral databases indicate the availability of

the spectrum but do not provide peak

assignments.

Note: A quantitative peak list for ¹³C NMR is not publicly available. The presence of a spectrum

is noted in databases like PubChem.[1]

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~1540 Strong Asymmetric NO₂ Stretch

~1350 Strong Symmetric NO₂ Stretch

~1320 Strong C-F Stretch (CF₃)

~1140 Strong C-F Stretch (CF₃)

~800-900 Medium-Strong C-H Bending (Aromatic)

~750 Medium C-Br Stretch

Note: The peak assignments are based on the analysis of the IR spectrum available from the

NIST WebBook and standard IR correlation tables.[2]

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

269/271 ~95 / 94
[M]⁺ (Molecular Ion, showing

bromine isotope pattern)

223/225 ~15 / 15 [M-NO₂]⁺

144 100 [M-Br-NO₂]⁺

95 ~20 [C₆H₄F]⁺

75 ~30 [C₆H₃]⁺

Note: The m/z values and relative intensities are estimated from the mass spectrum available

from the NIST WebBook. The assignments are proposed based on fragmentation patterns.[3]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A sample of 4-Bromo-3-nitrobenzotrifluoride (5-10 mg for ¹H, 20-50

mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube. Tetramethylsilane (TMS) is added as an internal

standard (δ = 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 300 MHz or

higher) is used for data acquisition.[1]

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

A standard one-pulse sequence is used to acquire the free induction decay (FID).

Typical parameters include a spectral width of 12-15 ppm, a pulse width of 30-45 degrees,

a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

The FID is Fourier transformed, and the resulting spectrum is phased and baseline

corrected.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the

signal-to-noise ratio.

Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45

degrees, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H

NMR due to the lower natural abundance of ¹³C.

The FID is processed similarly to the ¹H NMR data.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the liquid

sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This is a

common technique for obtaining IR spectra of liquids and solids.[1]

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is applied to the crystal, and the sample spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation from any impurities.[1]

Ionization: Electron Ionization (EI) is a common method where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and

fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
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Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 4-Bromo-3-nitrobenzotrifluoride.
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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